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Glucokinase activators (GKAs) represent a promising therapeutic class for the treatment of

diabetes by targeting the fundamental glucose-sensing mechanism. Cadisegliatin (formerly

TTP399), a liver-selective GKA, has emerged as a noteworthy candidate. This guide provides

an objective comparison of the safety profile of Cadisegliatin against other prominent GKAs,

supported by available clinical trial data and experimental methodologies.

Mechanism of Action: A Key Determinant of Safety
GKAs enhance the activity of the glucokinase enzyme, a critical regulator of glucose

metabolism in the liver and pancreas. However, the selectivity of these activators plays a

crucial role in their safety profile.

Cadisegliatin (TTP399): A liver-selective GKA that enhances hepatic glucose uptake and

glycogen synthesis without stimulating insulin secretion from the pancreas. This selectivity is

hypothesized to reduce the risk of hypoglycemia, a common side effect of non-selective

GKAs.[1][2]

Dorzagliatin: A dual-acting GKA that targets glucokinase in both the liver and the pancreas.

[3][4] This dual action can lead to potent glucose-lowering effects but may also increase the

risk of hypoglycemia.[3]
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AZD1656: Another GKA that has been studied in clinical trials. Its mechanism is also

centered on activating glucokinase to improve glucose control.

Comparative Safety Profile: Insights from Clinical
Trials
The following table summarizes the key safety findings for Cadisegliatin, Dorzagliatin, and

AZD1656 from various clinical studies.
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Safety Parameter
Cadisegliatin
(TTP399)

Dorzagliatin AZD1656

Hypoglycemia

Reduced incidence of

hypoglycemic events.

The Simplici-T1 study

reported a 40%

reduction in

hypoglycemic

episodes compared to

placebo in patients

with Type 1 Diabetes.

Generally well-

tolerated with

negligible incidences

of hypoglycemia in

studies of Type 2

Diabetes.

Associated with a

437.1% increased risk

of mild hypoglycemia

compared with

placebo. No

significant differences

in clinically significant

or severe

hypoglycemia events

were noted.

A meta-analysis of 23

randomized trials

showed a non-

significant increased

risk of hypoglycemia

(Relative Risk: 2.03)

compared to placebo.

Liver Function

Generally well-

tolerated with no

significant adverse

effects on liver

function reported in

available clinical trial

data.

No drug-specific

aberrant liver function

has been reported.

However, some

studies have noted

elevations in liver

enzymes.

No major safety

concerns regarding

liver function have

been highlighted in

the available data.

Lipid Profile

No detrimental effects

on plasma lipids have

been observed.

Hyperlipidemia was

observed in 12-14% of

patients taking

dorzagliatin versus 9-

11% in the placebo

group.

Data on lipid profile

changes are not

prominently featured

in the reviewed safety

analyses.

Ketoacidosis Mechanistic studies

have shown no

increased risk of

ketoacidosis during

insulin withdrawal in

Not identified as a

significant risk in the

reviewed clinical trial

data.

Not identified as a

significant risk in the

reviewed clinical trial

data.
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patients with Type 1

Diabetes.

Other Adverse Events

Has been tested in

almost 600 subjects

and demonstrated a

good safety and

tolerability profile. A

clinical hold was

placed on its

development due to

an unidentifiable

chromatographic

signal in an ADME

study, but this was

later lifted by the FDA.

Most adverse events

were mild, including

gastrointestinal

reactions or rashes.

A meta-analysis

showed no significant

difference in total non-

serious adverse

events compared to

placebo.

Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for interpreting the safety data.

Simplici-T1 Study (Cadisegliatin)
Objective: To evaluate the safety and efficacy of TTP399 as an adjunctive therapy to insulin

in adults with Type 1 Diabetes.

Design: A randomized, double-blind, placebo-controlled, multicenter adaptive phase 1b/2

study.

Methodology: Participants on insulin pump therapy and continuous glucose monitoring were

randomized to receive TTP399 or placebo. The study involved a sentinel phase with open-

label dose escalation, followed by a randomized, placebo-controlled phase. Safety

monitoring included the incidence of severe hypoglycemia, diabetic ketoacidosis, and other

adverse events.

AGATA Study (Cadisegliatin)
Objective: To assess the efficacy and safety of TTP399 in patients with Type 2 Diabetes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/product/b8750108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) study.

Methodology: Patients on a stable dose of metformin were randomized to receive TTP399

(400 mg or 800 mg), sitagliptin (100 mg), or placebo once daily for six months. The primary

endpoint was the change in A1c from baseline. Safety assessments included monitoring for

hypoglycemia, changes in lipid parameters, and other adverse events.

Dorzagliatin Phase 3 Trials
Objective: To evaluate the efficacy and safety of dorzagliatin as monotherapy and as an add-

on to metformin in adults with Type 2 Diabetes.

Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

Methodology: In the monotherapy trial (SEED), drug-naïve patients received dorzagliatin or

placebo. In the combination therapy trial (DAWN), patients inadequately controlled on

metformin received dorzagliatin or placebo. The primary endpoint was the change in HbA1c

from baseline at week 24. Safety was assessed through the incidence of adverse events,

with a focus on hypoglycemia and lipid profiles.

AZD1656 Meta-Analysis
Objective: To systematically review and meta-analyze the safety profile of AZD1656 from

randomized controlled trials.

Design: A systematic review and meta-analysis of 23 randomized controlled trials.

Methodology: Data from trials involving diabetic and healthy volunteers were included. The

analysis focused on the relative risk of adverse events, including hypoglycemia and serious

adverse events, comparing AZD1656 to placebo across different dose ranges.
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Caption: Mechanism of action of liver-selective vs. dual-acting GKAs.
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Caption: Generalized workflow for evaluating GKA safety in clinical trials.

Conclusion
Cadisegliatin's liver-selective mechanism of action appears to translate into a favorable safety

profile, particularly concerning the risk of hypoglycemia, which has been a significant hurdle for

earlier-generation and dual-acting GKAs. Clinical data from studies like Simplici-T1 and AGATA

support its potential as a safe adjunctive therapy. In contrast, dual-acting GKAs like

Dorzagliatin, while effective in glucose-lowering, carry a higher risk of mild hypoglycemia and

potential for lipid elevations. The safety profile of AZD1656 also indicates a potential for an

increased risk of hypoglycemia, although not statistically significant in the meta-analysis.

For researchers and drug development professionals, the comparative safety data underscores

the importance of tissue selectivity in the design of novel GKAs. The continued clinical

development of Cadisegliatin, particularly its Phase 3 trials, will be crucial in further

establishing its long-term safety and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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